molecular formula C6H6BrNO B1379388 5-Bromo-2-methylpyridin-4-ol CAS No. 1258287-39-6

5-Bromo-2-methylpyridin-4-ol

Cat. No.: B1379388
CAS No.: 1258287-39-6
M. Wt: 188.02 g/mol
InChI Key: QWQXWJDCQRQDPD-UHFFFAOYSA-N
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Description

5-Bromo-2-methylpyridin-4-ol: is a chemical compound with the molecular formula C6H6BrNO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position of the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylpyridin-4-ol typically involves the bromination of 2-methylpyridin-4-ol. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methylpyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-methylpyridin-4-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound is investigated for its potential biological activities. Derivatives of this compound have shown promise in medicinal chemistry as potential inhibitors of enzymes or receptors involved in diseases like cancer and inflammation .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylpyridin-4-ol and its derivatives depends on their specific targets. For example, in medicinal chemistry, these compounds may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The molecular targets and pathways involved vary based on the specific application and derivative structure.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-methylpyridin-4-ol is unique due to the specific positioning of its substituents, which imparts distinct reactivity and properties. The presence of both a bromine atom and a hydroxyl group on the pyridine ring allows for diverse chemical modifications and applications .

Properties

IUPAC Name

5-bromo-2-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-2-6(9)5(7)3-8-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQXWJDCQRQDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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